molecular formula C17H24N2O7 B8499103 Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate

Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate

Cat. No. B8499103
M. Wt: 368.4 g/mol
InChI Key: YWXLFNQSEGHEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235559B1

Procedure details

Concentrated sulphuric acid (110 ml) and concentrated nitric acid (19.0 ml, 0.289 mol) were added cautiously, over a 50 minute period, to a two-phase system containing a stirred solution of ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate (76.5 g, 0.237 mol) in dichloromethane (600 ml), acetic acid (300 ml) and water (70 ml) at 5° C. The reaction was allowed to warm to ambient temperature over 18 hours, the aqueous phase was separated, and the aqueous phase was taken to pH 9 by addition of 40% aqueous sodium hydroxide solution (775 ml). Extraction of the aqueous phase with dichloromethane (3×600 ml) and subsequent solvent evaporation in vacuo yielded ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-nitrobenzoate (141.3 g, 86% yield) as a yellow gum:
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>ClCCl.C(O)(=O)C.O>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:20]([N+:6]([O-:9])=[O:7])=[CH:21][C:22]=1[O:23][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
19 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
76.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)OCC)C=CC1OCCCN1CCOCC1
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
ADDITION
Type
ADDITION
Details
the aqueous phase was taken to pH 9 by addition of 40% aqueous sodium hydroxide solution (775 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous phase
CUSTOM
Type
CUSTOM
Details
with dichloromethane (3×600 ml) and subsequent solvent evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C(=CC1OCCCN1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 141.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 161.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.